9-Hexadecen-1-ol

Description

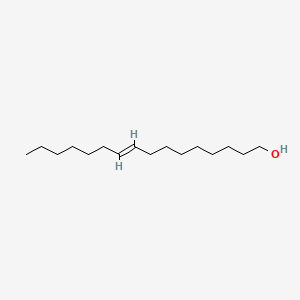

Structure

3D Structure

Properties

IUPAC Name |

(E)-hexadec-9-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h7-8,17H,2-6,9-16H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBIYNOAMNIKVKF-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40880843 | |

| Record name | hexadecen-1-ol, trans-9- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64437-47-4 | |

| Record name | hexadecen-1-ol, trans-9- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(Z)-9-Hexadecen-1-ol chemical properties and structure

An In-Depth Technical Guide to (Z)-9-Hexadecen-1-ol: Structure, Properties, and Applications

Introduction

(Z)-9-Hexadecen-1-ol, also known by its common name Palmitoleyl alcohol, is a long-chain unsaturated fatty alcohol that serves as a critical molecule in both ecological and biomedical research.[1][2] Structurally, it is characterized by a sixteen-carbon chain with a primary alcohol functional group and a single cis double bond at the ninth carbon position.[1][3] Its primary significance lies in the field of chemical ecology, where it functions as a key component of the sex pheromone blend for numerous insect species, particularly moths and bees.[4] Beyond its role as a semiochemical, (Z)-9-Hexadecen-1-ol is gaining attention for its diverse biological activities, including virucidal and antibacterial properties.[1] Furthermore, it is a valuable synthetic intermediate for producing other important semiochemicals, such as (Z)-9-Hexadecenal and (Z)-9-Hexadecenyl acetate, which are utilized in integrated pest management strategies.[5][6] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, biological functions, synthesis, and analytical characterization for researchers and drug development professionals.

Part 1: Molecular Structure and Physicochemical Properties

Chemical Structure and Isomerism

The bioactivity of (Z)-9-Hexadecen-1-ol is intrinsically linked to its specific molecular architecture. The molecule consists of a 16-carbon aliphatic backbone, making it a fatty alcohol.[7] Key structural features include:

-

A primary hydroxyl (-OH) group at position 1 (C1).

-

A double bond between position 9 (C9) and position 10 (C10).

-

A Z or cis configuration of the substituents around the double bond, which causes a characteristic bend in the carbon chain.

This specific stereochemistry is crucial. The geometric isomer, (E)-9-Hexadecen-1-ol (or trans-9-Hexadecen-1-ol), has a more linear shape and typically exhibits significantly different, often inhibitory or non-existent, biological activity in systems where the (Z)-isomer is active.[5][8][9] The precise shape and electronic distribution of the (Z)-isomer are what allow it to bind effectively to specific olfactory receptors in insects.

Table 1: Chemical Identifiers for (Z)-9-Hexadecen-1-ol

| Identifier | Value |

| IUPAC Name | (9Z)-Hexadec-9-en-1-ol |

| Synonyms | Palmitoleyl alcohol, cis-9-Hexadecenol, Z9-16:OH[1] |

| CAS Number | 10378-01-5[1][3] |

| Molecular Formula | C₁₆H₃₂O[1][3] |

| Molecular Weight | 240.42 g/mol [1] |

| InChI | InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h7-8,17H,2-6,9-16H2,1H3/b8-7-[1][10] |

| SMILES | CCCCC/C=C\CCCCCCCCO[1][11] |

Physicochemical Properties

The physical properties of (Z)-9-Hexadecen-1-ol are characteristic of a long-chain fatty alcohol, influencing its environmental fate, solubility, and handling requirements.

Table 2: Physicochemical Data for (Z)-9-Hexadecen-1-ol

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [12][13] |

| Boiling Point | ~340 °C @ 760 mmHg | [14] |

| Density | ~0.847 g/cm³ | [14] |

| Flash Point | ~115.4 °C | [14] |

| Vapor Pressure | 5.88E-06 mmHg @ 25°C | [14] |

| Solubility | Soluble in ethanol, DMF, DMSO; Insoluble in water | [1][15] |

| logP (o/w) | 5.236 | [14] |

| Storage | Recommended at -20°C under an inert atmosphere | [1][14] |

Part 2: Biological Significance and Mechanism of Action

Role as an Insect Pheromone

(Z)-9-Hexadecen-1-ol is a well-documented semiochemical, acting as a pheromone component for a wide range of insects.[4] It is a crucial signal in chemical communication systems, primarily for mating. It is a known sex pheromone component for economically significant moth species such as Helicoverpa assulta (Oriental tobacco budworm) and has been identified in various other Lepidoptera and Hymenoptera species, including the bumblebee Bombus humilis.[1][4]

The mechanism of action involves the release of the pheromone by one insect (typically the female) and its detection by another (the male). The lipophilic pheromone molecules travel through the air and are captured by long, sensilla-rich antennae of the receiving insect. Inside these sensilla, the pheromone binds to specific Pheromone-Binding Proteins (PBPs), which transport the molecule across the aqueous sensillar lymph to Olfactory Receptors (ORs) on the dendritic membrane of olfactory sensory neurons.[5] The binding to the OR triggers a signal transduction cascade, leading to an electrical signal that is processed in the antennal lobe of the insect's brain, ultimately eliciting a specific behavioral response, such as upwind flight to locate the mate.[1]

Caption: Generalized workflow of insect pheromone communication.

Other Biological Activities

Beyond its role in entomology, (Z)-9-Hexadecen-1-ol has demonstrated promising pharmacological activities. This suggests its potential as a lead compound in drug development.

-

Virucidal Activity: Research has shown that (Z)-9-Hexadecen-1-ol is virucidal against Herpes Simplex Virus 2 (HSV-2) at a concentration of 10 mM.[1] This activity is characteristic of certain long-chain unsaturated alcohols and monoglycerides, which are thought to disrupt the viral envelope.

-

Antibacterial Activity: The compound is active against the bacterium Streptococcus mutans, a primary contributor to dental caries, with a reported Minimum Inhibitory Concentration (MIC) of 1.56 μg/ml.[1]

-

Anti-inflammatory Properties: Palmitoleyl alcohol has been reported to possess anti-inflammatory properties, though the specific mechanisms require further elucidation.[11]

Part 3: Synthesis and Spectroscopic Analysis

The synthesis and purification of (Z)-9-Hexadecen-1-ol with high stereochemical purity is essential for its use in both research and commercial applications.

Synthetic Protocols

A common and direct method for synthesizing (Z)-9-Hexadecen-1-ol is the reduction of a corresponding ester, such as methyl (Z)-9-hexadecenoate (methyl palmitoleate).[5][16] Strong hydride reagents are required for this transformation.

Causality: Lithium aluminum hydride (LiAlH₄) is chosen as the reducing agent due to its high reactivity, which allows for the efficient conversion of the ester to the primary alcohol without affecting the carbon-carbon double bond. The reaction must be conducted under strictly anhydrous (water-free) conditions because LiAlH₄ reacts violently with water. An ethereal solvent like diethyl ether or tetrahydrofuran (THF) is used as it is inert to the reagent and effectively solubilizes the reactants. The final "workup" step with a mild acid is necessary to neutralize any remaining reagent and protonate the resulting alkoxide to yield the final alcohol product.

Step-by-Step Methodology:

-

Setup: A flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with methyl (Z)-9-hexadecenoate (1.0 eq) dissolved in anhydrous diethyl ether.

-

Cooling: The solution is cooled to 0 °C in an ice bath to control the initial exothermic reaction.

-

Reagent Addition: Lithium aluminum hydride (LiAlH₄, approx. 1.2 eq) is added portion-wise to the stirred solution.

-

Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2-4 hours until the reaction is complete (monitored by TLC or GC).

-

Quenching: The flask is cooled back to 0 °C, and the reaction is carefully quenched by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water to precipitate the aluminum salts.

-

Filtration & Extraction: The resulting white precipitate is filtered off and washed with diethyl ether. The combined organic filtrate is washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude alcohol is purified by flash column chromatography on silica gel to yield pure (Z)-9-Hexadecen-1-ol.

Caption: Workflow for the synthesis of (Z)-9-Hexadecen-1-ol via ester reduction.

Spectroscopic Characterization

Unambiguous identification and purity assessment of (Z)-9-Hexadecen-1-ol requires a combination of spectroscopic techniques.

Sample Preparation: Approximately 5-10 mg of the purified alcohol is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

¹H NMR Analysis:

-

Expected Signals:

-

δ ~5.3-5.4 ppm: A multiplet corresponding to the two vinylic protons (-CH=CH-). The coupling constant (J) between these protons is expected to be ~10-12 Hz, which is characteristic of a cis double bond.

-

δ ~3.64 ppm: A triplet corresponding to the two protons of the hydroxymethylene group (-CH₂OH).

-

δ ~2.01 ppm: A multiplet for the four allylic protons adjacent to the double bond.

-

δ ~1.2-1.6 ppm: A large, broad signal representing the bulk of the methylene (-CH₂-) protons in the alkyl chain.

-

δ ~0.88 ppm: A triplet for the three protons of the terminal methyl group (-CH₃).

-

¹³C NMR Analysis:

-

Expected Signals:

-

δ ~129-130 ppm: Two signals for the two olefinic carbons (-CH=CH-).

-

δ ~63 ppm: Signal for the hydroxymethylene carbon (-CH₂OH).

-

δ ~22-33 ppm: A series of signals for the various methylene carbons in the chain.

-

δ ~14 ppm: Signal for the terminal methyl carbon.

-

Methodology: A dilute solution of the sample in a volatile solvent (e.g., hexane or dichloromethane) is injected into a GC equipped with a nonpolar or medium-polarity capillary column (e.g., DB-5 or DB-Wax). The oven temperature is ramped to elute the compound, which then enters the mass spectrometer.

Analysis:

-

Retention Time: The retention time is characteristic of the compound under specific GC conditions.[3]

-

Mass Spectrum (Electron Ionization): The molecular ion peak [M]⁺ at m/z 240 may be observed but is often weak or absent for long-chain alcohols.[10] A more prominent peak is often seen at m/z 222, corresponding to the loss of water [M-H₂O]⁺. The spectrum is typically dominated by a series of fragment ions resulting from cleavage along the alkyl chain, with characteristic clusters of ions separated by 14 mass units (-CH₂-).[8]

Methodology: A neat film of the liquid alcohol is placed between two potassium bromide (KBr) plates for analysis.

Analysis:

-

Expected Absorption Bands:

-

~3330 cm⁻¹ (broad): Strong O-H stretching vibration, characteristic of the alcohol group.

-

~2925 and 2855 cm⁻¹ (strong): C-H stretching vibrations of the alkyl chain.

-

~1655 cm⁻¹ (weak): C=C stretching vibration. This peak can be weak for symmetrically substituted cis-alkenes.

-

~1058 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.

-

Conclusion

(Z)-9-Hexadecen-1-ol is a molecule of significant scientific interest, bridging the fields of chemical ecology, organic synthesis, and pharmacology. Its precise stereostructure is paramount to its function as a potent insect pheromone, making its stereoselective synthesis and rigorous analytical characterization essential endeavors. The discovery of its virucidal and antibacterial activities opens new avenues for research in drug development, highlighting the potential for naturally occurring semiochemicals to serve as templates for novel therapeutic agents. The protocols and data presented in this guide offer a technical foundation for researchers aiming to work with and explore the multifaceted nature of this important fatty alcohol.

References

-

PubChem. Z-9-Hexadecen-1-ol acetate | C18H34O2 | CID 5363285. [Link]

-

The Good Scents Company. (Z)-9-dodecen-1-ol. [Link]

-

The Pherobase. Semiochemical compound: (Z)-9-Hexadecen-1-ol. [Link]

-

The Good Scents Company. (Z)-9-hexadecenal. [Link]

-

PubChem. 9-Hexadecen-1-ol | C16H32O | CID 5283282. [Link]

-

Quick Company. A Process For Synthesis Of Z 9 Hexadecenol. [Link]

-

NIST WebBook. This compound, (Z)-. [Link]

-

PubChem. (Z)-Hexadec-9-en-1-ol | C16H32O | CID 5367661. [Link]

- Google Patents. SU1641802A1 - Process for preparing cis-9-hexadecenal.

-

Chemsrc. Palmitoleyl alcohol | CAS#:10378-01-5. [Link]

-

Scribd. Palmitoleyl Alcohol Overview | PDF | Ester | Catalysis. [Link]

-

Ataman Kimya. PALMITYL ALCOHOL. [Link]

-

The Good Scents Company. (Z)-9-tetradecen-1-ol. [Link]

-

NIST WebBook. This compound, (Z)- Gas Chromatography. [Link]

-

NIST WebBook. This compound, (Z)- Mass spectrum (electron ionization). [Link]

-

NIST WebBook. Hexadecen-1-ol, trans-9-. [Link]

-

The Pherobase NMR. (Z)-9-Hexadecen-1-ol. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. (Z)-Hexadec-9-en-1-ol | C16H32O | CID 5367661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, (Z)- [webbook.nist.gov]

- 4. Semiochemical compound: (Z)-9-Hexadecen-1-ol | C16H32O [pherobase.com]

- 5. benchchem.com [benchchem.com]

- 6. A Process For Synthesis Of Z 9 Hexadecenol [quickcompany.in]

- 7. This compound | C16H32O | CID 5283282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, (Z)- [webbook.nist.gov]

- 9. Hexadecen-1-ol, trans-9- [webbook.nist.gov]

- 10. This compound, (Z)- [webbook.nist.gov]

- 11. Palmitoleyl alcohol | CymitQuimica [cymitquimica.com]

- 12. (Z)-9-dodecen-1-ol, 35148-18-6 [thegoodscentscompany.com]

- 13. (Z)-9-hexadecenal, 56219-04-6 [thegoodscentscompany.com]

- 14. Palmitoleyl alcohol | CAS#:10378-01-5 | Chemsrc [chemsrc.com]

- 15. (Z)-9-tetradecen-1-ol, 35153-15-2 [thegoodscentscompany.com]

- 16. SU1641802A1 - Process for preparing cis-9-hexadecenal - Google Patents [patents.google.com]

An In-Depth Technical Guide to 9-Hexadecen-1-ol: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 9-Hexadecen-1-ol, a long-chain unsaturated fatty alcohol with significant applications in chemical ecology and burgeoning interest in the pharmaceutical and cosmetic industries. We will delve into the distinct properties of its geometric isomers, detail methodologies for its synthesis and purification, and explore its biological activities and potential applications, particularly for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is a C16 unsaturated fatty alcohol. The position of the double bond at the ninth carbon atom gives rise to two geometric isomers: (Z)-9-Hexadecen-1-ol (cis) and (E)-9-Hexadecen-1-ol (trans). This stereoisomerism is critical as it dictates the molecule's physical properties and biological functions.

-

(Z)-9-Hexadecen-1-ol , also known as palmitoleyl alcohol, is a component of some insect pheromone blends, playing a crucial role in chemical communication.

-

(E)-9-Hexadecen-1-ol is also found in nature and is of interest for its distinct chemical and physical properties.

The molecular formula for both isomers is C₁₆H₃₂O, and they share a molecular weight of approximately 240.42 g/mol .[1][2][3]

Physicochemical Properties and Identification

The geometry of the double bond significantly influences the physical properties of the isomers. The cis configuration introduces a "kink" in the hydrocarbon chain, leading to a lower melting point and different packing properties compared to the more linear trans isomer.

Table 1: Key Physicochemical Data for this compound Isomers

| Property | (Z)-9-Hexadecen-1-ol | (E)-9-Hexadecen-1-ol |

| Synonyms | cis-9-Hexadecen-1-ol, Palmitoleyl alcohol | trans-9-Hexadecen-1-ol |

| CAS Number | 10378-01-5[2][3] | 64437-47-4[1] |

| Molecular Formula | C₁₆H₃₂O[2][3] | C₁₆H₃₂O[1] |

| Molecular Weight | 240.42 g/mol [3] | 240.42 g/mol [1] |

| Appearance | Liquid at room temperature | Solid/liquid at room temp. |

Synthesis and Purification

The stereoselective synthesis of this compound isomers is of paramount importance to obtain biologically active and pure compounds. The choice of synthetic route is dictated by the desired stereochemistry of the double bond.

Synthesis of (Z)-9-Hexadecen-1-ol

The Wittig reaction is a cornerstone for the synthesis of cis-alkenes.[4] This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. For the synthesis of (Z)-9-Hexadecen-1-ol, a non-stabilized ylide is typically employed to favor the formation of the cis isomer.

Experimental Protocol: Wittig Reaction for (Z)-9-Hexadecen-1-ol

This protocol is a representative example based on established Wittig reaction principles.[5][6][7]

-

Preparation of the Phosphonium Salt: Heptyltriphenylphosphonium bromide is prepared by reacting triphenylphosphine with 1-bromoheptane.

-

Ylide Formation: The phosphonium salt is deprotonated using a strong base, such as sodium hydride or n-butyllithium, in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the corresponding ylide.

-

Wittig Reaction: 9-Hydroxynonanal is added to the ylide solution at low temperature (e.g., -78 °C). The reaction mixture is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.

Synthesis of (E)-9-Hexadecen-1-ol

Several methods can be employed for the stereoselective synthesis of trans-alkenes. One common approach involves the reduction of an internal alkyne. The Birch reduction (using sodium in liquid ammonia) or reduction with lithium aluminum hydride can selectively produce the trans-alkene.

Conceptual Workflow for Stereoselective Synthesis

Caption: Stereoselective synthesis routes for (Z)- and (E)-9-Hexadecen-1-ol.

Purification

Column chromatography is a widely used technique for the purification of fatty alcohols.[8] Silica gel is a common stationary phase, and a gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate) is typically used for elution.

Spectroscopic Characterization

The structural elucidation and confirmation of purity of this compound isomers are achieved through a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for this compound Isomers

| Technique | (Z)-9-Hexadecen-1-ol | (E)-9-Hexadecen-1-ol (Expected) |

| ¹H NMR | Olefinic protons (δ ≈ 5.3-5.4 ppm, multiplet) | Olefinic protons (δ ≈ 5.3-5.4 ppm, multiplet) |

| ¹³C NMR | Allylic carbons (δ ≈ 27 ppm), Olefinic carbons (δ ≈ 129-130 ppm)[9] | Allylic carbons (δ ≈ 32 ppm), Olefinic carbons (δ ≈ 130-131 ppm) |

| FTIR | C-H stretch (alkene) ≈ 3005 cm⁻¹, C=C stretch ≈ 1655 cm⁻¹, =C-H bend (cis) ≈ 720 cm⁻¹ | C-H stretch (alkene) ≈ 3010 cm⁻¹, C=C stretch ≈ 1670 cm⁻¹, =C-H bend (trans) ≈ 965 cm⁻¹[10][11] |

| GC-MS | Molecular ion peak (m/z = 240) and characteristic fragmentation pattern | Molecular ion peak (m/z = 240) and characteristic fragmentation pattern |

Note on ¹³C NMR of the (E)-isomer: The chemical shifts for the allylic carbons in the trans isomer are expected to be further downfield compared to the cis isomer due to the absence of the shielding effect present in the cis configuration.

Biological Activity and Applications

This compound and other long-chain fatty alcohols exhibit a range of biological activities, making them valuable in various fields.

Chemical Ecology

(Z)-9-Hexadecen-1-ol is a known component of the sex pheromone blend of several moth species. Its precise stereochemistry is crucial for eliciting a behavioral response in male moths. This makes it a valuable tool in integrated pest management strategies, where it can be used in traps for monitoring or for mating disruption.

Antimicrobial and Antiviral Activity

Long-chain unsaturated alcohols have demonstrated efficacy against various pathogens. Their mechanism of action is primarily attributed to their interaction with the lipid membranes of microorganisms.

-

Antibacterial Action: These alcohols can disrupt the bacterial cell membrane, leading to increased permeability and leakage of cellular contents, ultimately causing cell death.

-

Antiviral Action: Against enveloped viruses, long-chain alcohols are thought to fluidize the viral lipid envelope, leading to its disruption and inactivation of the virus.

Applications in Drug Development and Cosmetics

The amphiphilic nature of this compound makes it a useful excipient in pharmaceutical and cosmetic formulations.[12][13][14]

-

Penetration Enhancer: In topical and transdermal drug delivery systems, fatty alcohols can act as penetration enhancers.[15][16][17][18][19][20] They are believed to fluidize the lipids of the stratum corneum, the outermost layer of the skin, thereby facilitating the permeation of active pharmaceutical ingredients.

-

Emollient and Thickener: In skincare products, fatty alcohols function as emollients, providing a smoothing and softening effect on the skin.[12] They also act as thickeners, contributing to the desired viscosity and texture of creams and lotions.[12]

Workflow for Evaluating Penetration Enhancement

Sources

- 1. This compound | C16H32O | CID 5283282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, (Z)- [webbook.nist.gov]

- 3. This compound, (Z)- [webbook.nist.gov]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. sciepub.com [sciepub.com]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. www1.udel.edu [www1.udel.edu]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. The Pherobase NMR: (Z)-9-Hexadecen-1-ol|Z9-16OH|C16H32O [pherobase.com]

- 10. spectroscopyeurope.com [spectroscopyeurope.com]

- 11. Determination of total trans fats and oils by infrared spectroscopy for regulatory compliance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. skintypesolutions.com [skintypesolutions.com]

- 13. Fatty alcohols - Chempri [chempri.com]

- 14. goldenagri.com.sg [goldenagri.com.sg]

- 15. pharmtech.com [pharmtech.com]

- 16. researchgate.net [researchgate.net]

- 17. catalog.article4pub.com [catalog.article4pub.com]

- 18. A Novel Natural Penetration Enhancer for Transdermal Drug Delivery: In Vitro/In Vivo Evaluation and Penetration Enhancement Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Structure Enhancement Relationship of Chemical Penetration Enhancers in Drug Transport across the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 9-Hexadecen-1-ol in Insect Chemical Communication: A Technical Guide

Abstract

(Z)-9-Hexadecen-1-ol and its aldehyde and acetate derivatives are pivotal semiochemicals in the chemical communication systems of numerous insect species, primarily within the order Lepidoptera. Functioning predominantly as sex pheromones, these C16 unsaturated fatty acid derivatives are biosynthesized in specialized pheromone glands and released by females to attract conspecific males for mating. The specificity of this chemical signal is often dictated by the precise blend and ratio of these and other compounds, ensuring reproductive isolation between closely related species. This technical guide provides a comprehensive overview of the natural sources of 9-Hexadecen-1-ol in insects, its biosynthetic pathway, and the analytical methodologies required for its extraction, identification, and quantification. This document is intended to serve as a detailed resource for researchers in chemical ecology, entomology, and professionals in pest management and drug development exploring novel insect control strategies based on semiochemicals.

Introduction: The Chemical Language of Insects

Chemical communication is a fundamental driver of insect behavior, governing critical activities such as mating, aggregation, and foraging.[1] Among the vast array of semiochemicals, sex pheromones are paramount for reproductive success in many species.[1] These chemical signals, released by one individual to elicit a specific behavioral or physiological response in another of the same species, are often complex blends of volatile organic compounds.[2][3]

Type I moth sex pheromones, a major class of these signaling molecules, are typically straight-chain C10-C18 hydrocarbons with a terminal functional group (alcohol, aldehyde, or acetate) and one or more double bonds.[4][5] (Z)-9-Hexadecen-1-ol, along with its oxidized form, (Z)-9-hexadecenal, and its esterified form, (Z)-9-hexadecenyl acetate, are quintessential examples of these compounds. They are frequently found as major or minor components in the sex pheromone blends of a multitude of moth species, particularly within the family Noctuidae.[6][7][8] Understanding the natural sources, biosynthesis, and analytical chemistry of these compounds is crucial for deciphering the intricacies of insect communication and for harnessing this knowledge for practical applications, such as the development of eco-friendly pest management strategies.[2][7]

Natural Sources of this compound and its Derivatives in Insects

(Z)-9-Hexadecen-1-ol and its related aldehyde and acetate forms are integral components of the sex pheromone blends of numerous moth species. The precise composition and ratio of these compounds are often critical for species-specific attraction.[3] Below is a table summarizing several insect species known to produce these compounds.

| Table 1: Selected Insect Species Producing (Z)-9-Hexadecen-1-ol Derivatives | |||

| Insect Species | Common Name | Compound(s) Identified | Role in Pheromone Blend |

| Helicoverpa armigera | Cotton Bollworm | (Z)-9-Hexadecenal | Minor, but essential component.[2][9] |

| Heliothis virescens | Tobacco Budworm | (Z)-9-Hexadecenal, (Z)-9-Hexadecen-1-ol | Minor components.[6][7] |

| Chilo suppressalis | Asiatic Rice Borer | (Z)-9-Hexadecenal | Key component.[2][3] |

| Diatraea grandiosella | Southwestern Corn Borer | (Z)-9-Hexadecenal | Component.[7] |

| Epiglaea apiata | Cranberry Blossom Worm | (Z)-9-Hexadecenyl acetate | Major component.[8] |

| Syndipnus rubiginosus | Sawfly Parasitoid | Ethyl (Z)-9-hexadecenoate | Female-produced sex pheromone.[10] |

| Heliothis subflexa | - | (Z)-9-Hexadecenal, (Z)-9-Hexadecen-1-ol, (Z)-9-Hexadecenyl acetate | Minor components.[6] |

Biosynthesis of (Z)-9-Hexadecen-1-ol in Moths

The biosynthesis of moth sex pheromones is a specialized modification of the conserved fatty acid metabolic pathway.[5][6] The production of (Z)-9-Hexadecen-1-ol and its derivatives occurs primarily in the abdominal pheromone glands of female moths and is a multi-step enzymatic process.[4][11] The general pathway originates from common C16 or C18 saturated fatty acid precursors.

The key steps are:

-

Desaturation: A specific fatty acyl-CoA desaturase introduces a double bond at a precise position. For many C16 pheromone components, a Δ11-desaturase is the key enzyme acting on a saturated precursor.[6][11]

-

Chain-Shortening: To produce C16 pheromones from a C18 precursor like stearic acid, a single round of β-oxidation (chain-shortening) occurs. This process removes two carbons from the carboxyl end of the fatty acyl-CoA.[6][12]

-

Reduction: The carboxyl group of the resulting fatty acyl-CoA is then reduced to a primary alcohol by a fatty acyl-CoA reductase (FAR).[4] This step yields (Z)-9-Hexadecen-1-ol.

-

Functional Group Modification (Optional): The resulting alcohol can be the final pheromone component or it can be further modified. An oxidase can convert the alcohol to an aldehyde (e.g., (Z)-9-hexadecenal), or an acetyltransferase can esterify it to an acetate (e.g., (Z)-9-hexadecenyl acetate).[4][5]

This entire process is often under the control of a Pheromone Biosynthesis Activating Neuropeptide (PBAN), which regulates the activity of key enzymes in the pathway.[11]

Figure 1: Proposed biosynthetic pathway for (Z)-9-Hexadecen-1-ol and its derivatives in moths.

Methodologies for Analysis

The identification and quantification of this compound from insect sources is a multi-step process requiring careful sample preparation followed by sensitive analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this type of analysis.[13][14][15]

Experimental Protocol: Pheromone Gland Extraction

Rationale: This protocol is designed to efficiently extract semiochemicals from the specialized pheromone gland with minimal contamination. Hexane is a common solvent due to its non-polar nature, which is ideal for extracting lipid-derived pheromones.[13]

Materials:

-

Virgin female insects (at the appropriate age and time of calling)

-

Fine-tipped forceps and micro-scissors

-

2 mL glass vials with PTFE-lined caps

-

High-purity hexane (for GC analysis)

-

Internal Standard (IS) solution (e.g., a C17 or C19 alkane at a known concentration, such as 10 ng/µL)

Procedure:

-

Anesthetize the insect by chilling it at 4°C for 5-10 minutes.

-

Under a stereomicroscope, carefully expose the terminal abdominal segments to reveal the pheromone gland.

-

Excise the gland using fine-tipped forceps and micro-scissors.

-

Immediately transfer the excised gland into a glass vial.

-

Add a precise volume of hexane (e.g., 50 µL) to the vial.

-

For absolute quantification, add a known amount of the internal standard solution (e.g., 1 µL of 10 ng/µL IS).[16]

-

Cap the vial tightly and allow the extraction to proceed for at least 30 minutes at room temperature.[2]

-

The resulting hexane solution is the crude pheromone extract. This can be analyzed directly or concentrated under a gentle stream of nitrogen if necessary. Store at -20°C or below until analysis.[16]

Experimental Protocol: GC-MS Analysis

Rationale: GC-MS provides both separation of the complex extract components (GC) and their structural identification (MS). The specified temperature program is designed to separate C16 compounds effectively from other cuticular lipids.

Instrumentation and Conditions (Example):

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.[16]

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.[16]

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.[16]

-

Carrier Gas: Helium (99.999% purity) at a constant flow of 1.0 mL/min.[2][16]

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless (with a 1-minute splitless time).[16]

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 5°C/min to 280°C, hold for 10 minutes.[2]

-

-

MS Transfer Line Temperature: 280°C.[16]

-

Ion Source Temperature: 230°C.[16]

-

Ionization Mode: Electron Impact (EI) at 70 eV.[16]

-

Mass Scan Range: m/z 40-500.[16]

Data Analysis and Quantification:

-

Identify the (Z)-9-Hexadecen-1-ol peak in the total ion chromatogram by comparing its retention time and mass spectrum to that of a synthetic standard.

-

Confirm the structure by analyzing the fragmentation pattern in the mass spectrum.

-

Quantify the amount of the compound by comparing its peak area to the peak area of the known amount of internal standard.

Figure 2: Standard experimental workflow for the extraction and analysis of insect pheromones.

Quantitative Data

The absolute and relative amounts of pheromone components are critical for their biological activity. While absolute amounts can vary with age, time of day, and physiological status, the ratios of components within a blend are often highly conserved.[17]

| Table 2: Quantitative Pheromone Composition in Select Moths | |||

| Insect Species | Pheromone Component | Amount / Ratio | Reference |

| Helicoverpa armigera | (Z)-11-Hexadecenal | ~97% of blend | [9] |

| (Z)-9-Hexadecenal | ~3% of blend | [9] | |

| Heliothis virescens | (Z)-11-Hexadecenal | Major Component | [17] |

| (Z)-9-Tetradecenal | Minor Component | [17] | |

| Epiglaea apiata | (Z)-9-Hexadecenyl acetate | ~65% of blend | [8] |

| (Z)-9-Tetradecenyl acetate | ~2% of blend | [8] | |

| Tetradecyl acetate | ~33% of blend | [8] |

Conclusion and Future Directions

(Z)-9-Hexadecen-1-ol and its derivatives are fundamental components of the chemical communication systems of a wide range of insects, particularly moths. Their biosynthesis from common fatty acid precursors, regulated by a specific suite of enzymes, highlights the elegant adaptation of metabolic pathways for signaling purposes. The analytical workflows detailed herein, centered on solvent extraction and GC-MS analysis, provide a robust framework for the identification and quantification of these critical semiochemicals.

Future research should continue to focus on identifying the full complement of genes and enzymes involved in these biosynthetic pathways across a broader range of species. Such knowledge will not only deepen our understanding of the evolution of chemical communication but also open new avenues for the biotechnological production of these compounds for use in sustainable agriculture and pest management. Furthermore, exploring the olfactory receptors and neural pathways that process these signals in the insect brain will provide a more complete picture of this fascinating mode of communication.

References

- Jurenka, R. A. (2003). Pheromone biosynthetic pathways in the moths Heliothis subflexa and Heliothis virescens. Archives of Insect Biochemistry and Physiology, 54(3), 133-143.

- Zhang, T., et al. (2018). Minor Components Play an Important Role in Interspecific Recognition of Insects: A Basis to Pheromone Based Electronic Monitoring Tools for Rice Pests. Insects, 9(4), 189.

-

Jaydev Chemical Industries. (n.d.). Insect Pheromones and Intermediates. Retrieved January 16, 2026, from [Link]

- Pope, M. M., Gaston, L. K., & Baker, T. C. (1982). Composition, quantification, and periodicity of sex pheromone gland volatiles from individual Heliothis virescens females. Journal of Chemical Ecology, 8(7), 1043-1055.

- Zhang, A., et al. (2003). Sex pheromone for cranberry blossom worm, Epiglae apiata. Journal of Chemical Ecology, 29(9), 2153-2164.

- Novotny, M. V., & Soini, H. A. (2013). Analysis of volatile mouse pheromones by gas chromatography mass spectrometry. Methods in Molecular Biology, 1068, 29-45.

- Ghosh, S., et al. (2024). Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry. STAR Protocols, 5(3), 103293.

- Novotny, M. V., & Soini, H. A. (2013). Analysis of volatile mouse pheromones by gas chromatography mass spectrometry. Methods in Molecular Biology, 1068, 29-45.

- Rupali, J.S., et al. (2024). Significant role of chemical signalling and associated compounds in insect-plant interaction.

- Ostaff, D. P., et al. (1984). Ethyl (Z)-9-hexadecenoate a sex pheromone of Syndipnus rubiginosus, a sawfly parasitoid. Journal of Chemical Ecology, 10(2), 291-300.

- Jurenka, R. A. (1997). Biosynthetic pathway for producing the sex pheromone component (Z,E)-9,12-tetradecadienyl acetate in the moths Cadra cautella and Spodoptera exigua. Cellular and Molecular Life Sciences, 53(6), 501-505.

- Odinokov, V. N., et al. (1987). Insect pheromones and their analogues. XVI. Practical synthesis of hexadec-9Z-enal — A component of the sex pheromone of the cotton bollworm Heliothis armigera.

- Ding, B. J., et al. (2021). Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast. Pest Management Science, 78(3), 1143-1151.

- Wang, G., et al. (2020). Functional characterization of the pheromone receptor repertoires in two Helicoverpa species. eLife, 9, e56241.

-

iGEM Valencia UPV. (2014). Project/modules/biosynthesis. Retrieved January 16, 2026, from [Link]

- Ding, B. J., et al. (2021). Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast. Pest Management Science, 78(3), 1143-1151.

- Foster, S. P., & Anderson, K. G. (2021). Stored alcohol and fatty acid intermediates and the biosynthesis of sex pheromone aldehyde in the moth Chloridea virescens. Journal of Insect Physiology, 132, 104257.

- Liu, W., et al. (2021). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase. Journal of Chemical Ecology, 47(4-5), 361-371.

-

The Pherobase. (n.d.). Semiochemical compound: (Z)-9-Tetradecenyl acetate | C16H30O2. Retrieved January 16, 2026, from [Link]

- Mitchell, E. R., & Doolittle, R. E. (1978). Heliothis virescens: Attraction of males to blends of (Z)-9-tetradecen-1-ol formate and (Z)-9-tetradecenal. Journal of Chemical Ecology, 4(6), 709-716.

- Groot, A. T., et al. (2010). Transcriptome analysis of the sex pheromone gland of the noctuid moth Heliothis virescens. BMC Genomics, 11, 22.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Minor Components Play an Important Role in Interspecific Recognition of Insects: A Basis to Pheromone Based Electronic Monitoring Tools for Rice Pests - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Team:Valencia UPV/Project/modules/biosynthesis - 2014.igem.org [2014.igem.org]

- 5. Stored alcohol and fatty acid intermediates and the biosynthesis of sex pheromone aldehyde in the moth Chloridea virescens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pheromone biosynthetic pathways in the moths Heliothis subflexa and Heliothis virescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insect Pheromones and Intermediates, 4-Decyn-1-ol, 9,9-Diethoxy-7-nonyn-1-ol, 9-Hexadecyn-1-ol, Mumbai, India [jaydevchemicals.com]

- 8. Publication : USDA ARS [ars.usda.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ethyl (Z)-9-hexadecenoate a sex pheromone ofSyndipnus rubiginosus, a sawfly parasitoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ent.iastate.edu [ent.iastate.edu]

- 12. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of volatile mouse pheromones by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Composition, quantification, and periodicity of sex pheromone gland volatiles from individualHeliothis virescens females - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of cis-9-Hexadecen-1-ol: A Technical Guide for Researchers

Introduction: Beyond a Simple Molecule - The Role of cis-9-Hexadecen-1-ol in Chemical Communication

Cis-9-Hexadecen-1-ol, a C16 unsaturated fatty alcohol, exemplifies the elegance and specificity of chemical signaling in the biological world. While seemingly a simple organic molecule, it functions as a crucial component of the sex pheromone blend in several species of nocturnal moths, primarily within the Noctuidae family. Its presence, often as a minor component, is critical for the fine-tuning of the pheromonal message, ensuring species-specific attraction and reproductive isolation. This technical guide provides an in-depth exploration of the biological activity of cis-9-Hexadecen-1-ol, from its biosynthesis and perception to its role in influencing insect behavior. We will delve into the established experimental protocols for its study, offering a framework for researchers and drug development professionals interested in harnessing the power of semiochemicals for applications such as integrated pest management.

Pheromonal Activity: A Key Component in a Complex Language

The primary and most well-documented biological role of cis-9-Hexadecen-1-ol is as a sex pheromone component. In species such as the tobacco budworm (Heliothis virescens) and its close relative Heliothis subflexa, this alcohol is part of a multi-component blend that attracts males for mating.[1] While the major component in the pheromone blend of H. virescens is (Z)-11-hexadecenal, cis-9-Hexadecen-1-ol plays a significant, albeit lesser, role in the overall attractiveness and specificity of the signal.[1] The precise ratio of these components is vital for effective chemical communication.[2][3]

Quantitative Analysis of Pheromone Blends

The determination of the precise composition of a pheromone blend is a foundational step in understanding its biological activity. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for this purpose.

| Component | Typical Retention Time (min) | Key Mass Fragments (m/z) | Relative Abundance in H. virescens Gland Extract |

| (Z)-11-Hexadecenal | 18.2 | 238, 220, 192, 97, 83, 69, 55 | Major Component |

| cis-9-Hexadecen-1-ol | 17.8 | 240, 222, 97, 83, 69, 55 | Minor Component |

| (Z)-9-Tetradecenal | 16.5 | 210, 192, 97, 83, 69, 55 | Minor Component |

Note: Retention times and relative abundances can vary depending on the specific GC column and analytical conditions.

Molecular Mechanisms of Perception: From Antenna to Action

The detection of cis-9-Hexadecen-1-ol by male moths is a sophisticated process initiated at the peripheral olfactory organs, the antennae. This process involves a cascade of molecular events leading to a behavioral response.

The Olfactory Receptor Neuron (ORN) Response

Specialized Olfactory Receptor Neurons (ORNs) housed within sensilla on the male moth's antennae are tuned to detect specific pheromone components. While the specific olfactory receptor (OR) that binds to cis-9-Hexadecen-1-ol has yet to be definitively characterized, it is hypothesized to be a member of the large family of insect G-protein coupled receptors (GPCRs). Upon binding of cis-9-Hexadecen-1-ol, the OR undergoes a conformational change, initiating an intracellular signaling cascade.

This cascade typically involves the activation of a G-protein, leading to the production of second messengers such as inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately open ion channels in the neuronal membrane, causing depolarization and the generation of an action potential.

Signaling Pathway of Pheromone Detection

Caption: Generalized signaling pathway for insect pheromone detection.

Investigative Methodologies: Protocols for Elucidating Biological Activity

A multi-faceted experimental approach is necessary to fully characterize the biological activity of cis-9-Hexadecen-1-ol. This involves a combination of electrophysiological and behavioral assays.

Electroantennography (EAG): Quantifying Antennal Response

EAG is a powerful technique for measuring the summed electrical response of the entire antenna to an odorant stimulus. It provides a rapid and sensitive measure of the detection of a compound by the olfactory system.

Step-by-Step EAG Protocol:

-

Insect Preparation:

-

Anesthetize an adult male moth by chilling on ice.

-

Under a dissecting microscope, carefully excise one antenna at its base.

-

Mount the antenna between two electrodes using conductive gel. The recording electrode is placed at the distal tip, and the reference electrode at the base.

-

-

Stimulus Preparation:

-

Prepare serial dilutions of synthetic cis-9-Hexadecen-1-ol in a high-purity solvent like hexane (e.g., 1 ng/µL, 10 ng/µL, 100 ng/µL).

-

Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette. Allow the solvent to evaporate.

-

-

Data Acquisition:

-

Deliver a continuous stream of humidified, charcoal-filtered air over the mounted antenna.

-

Introduce the pheromone stimulus by puffing a precise volume of air through the Pasteur pipette into the main airstream.

-

Record the resulting depolarization of the antenna using an amplifier and data acquisition software.

-

Present stimuli in ascending order of concentration, with a solvent blank control.

-

Representative EAG Dose-Response Data:

| Stimulus Concentration (ng) | Mean EAG Response (mV) ± SE |

| Solvent Control | 0.1 ± 0.02 |

| 1 | 0.8 ± 0.1 |

| 10 | 2.5 ± 0.3 |

| 100 | 4.2 ± 0.5 |

| 1000 | 4.5 ± 0.4 |

Note: These values are illustrative and will vary between species and experimental setups.

Behavioral Assays: From Detection to Attraction

While EAG confirms detection, behavioral assays are essential to determine the role of cis-9-Hexadecen-1-ol in eliciting a behavioral response, such as upwind flight and source location.

Wind Tunnel Bioassay:

Wind tunnels provide a semi-naturalistic environment to observe and quantify an insect's flight behavior in response to a pheromone plume.[4][5]

Step-by-Step Wind Tunnel Protocol:

-

Experimental Setup:

-

Pheromone Source:

-

Apply a known amount of synthetic cis-9-Hexadecen-1-ol (or a blend) to a rubber septum or filter paper.

-

Place the pheromone source at the upwind end of the tunnel.

-

-

Insect Release and Observation:

-

Acclimatize male moths to the tunnel conditions.

-

Release individual males onto a platform at the downwind end of the tunnel.

-

Observe and record a series of behaviors for a set period (e.g., 5 minutes), including:

-

Activation: Initiation of wing fanning and movement.

-

Take-off: Initiation of flight.

-

Upwind flight: Oriented flight towards the pheromone source.

-

Source contact: Landing on or near the pheromone source.

-

-

Experimental Workflow for Behavioral Assays:

Caption: Workflow for a wind tunnel behavioral bioassay.

Biosynthesis of cis-9-Hexadecen-1-ol in Moths

Cis-9-Hexadecen-1-ol is synthesized in the pheromone glands of female moths through a modified fatty acid biosynthesis pathway.[6] The process begins with acetyl-CoA and involves a series of enzymatic steps.

In Heliothis species, the biosynthesis of C16 unsaturated pheromone components, including the precursors to cis-9-Hexadecen-1-ol, primarily utilizes palmitic acid (a C16 saturated fatty acid) as a substrate.[1][7]

Key Enzymatic Steps:

-

Desaturation: A specific fatty acyl-CoA desaturase introduces a double bond at the ∆9 position of the palmitoyl-CoA, forming (Z)-9-hexadecenoyl-CoA.

-

Reduction: A fatty acyl-CoA reductase (FAR) then reduces the acyl-CoA to the corresponding alcohol, cis-9-Hexadecen-1-ol.[8][9] The specificity of the FAR is crucial in determining the final alcohol product.[10]

Biosynthetic Pathway of cis-9-Hexadecen-1-ol:

Caption: Simplified biosynthetic pathway of cis-9-Hexadecen-1-ol in moths.

Future Directions and Applications

A thorough understanding of the biological activity of cis-9-Hexadecen-1-ol and other pheromone components opens avenues for innovative research and practical applications. The identification and characterization of its specific olfactory receptor would provide a target for the development of novel pest management strategies, such as the design of agonists or antagonists to disrupt mating. Furthermore, elucidating the precise regulatory mechanisms of its biosynthesis could lead to the development of methods to interfere with pheromone production in pest species. The protocols and foundational knowledge presented in this guide serve as a robust starting point for researchers aiming to explore the intricate world of insect chemical communication.

References

- BenchChem. (2025). Application Notes and Protocols for Wind Tunnel Bioassays of Moth Behavioral Response to Pheromones.

- BenchChem. (2025). Application Note: GC-MS Analysis of Pheromone Gland Extracts.

- BenchChem. (2025). Application Notes & Protocols for the Quantitative Analysis of Pheromone Components in Insect Gland Extracts.

- Choi, M.-Y., Groot, A. T., Jurenka, R. A. (2005). Pheromone biosynthetic pathways in the moths Heliothis subflexa and Heliothis virescens. Archives of Insect Biochemistry and Physiology, 59(2), 53-58.

- BenchChem. (2025).

- iGEM Valencia UPV. (2014). Project/modules/biosynthesis. 2014.igem.org.

- Liénard, M. A., Hagström, Å. K., Lassance, J.-M., Löfstedt, C. (2014). Exploring the Terminal Pathway of Sex Pheromone Biosynthesis and Metabolism in the Silkworm. Insects, 5(4), 863-883.

- Jurenka, R. A. (2005). Pheromone biosynthetic pathways in the moths Heliothis subflexa and Heliothis virescens. Archives of Insect Biochemistry and Physiology, 59(2), 53-58.

- Ding, B.-J., et al. (2016). Release of moth pheromone compounds from Nicotiana benthamiana upon transient expression of heterologous biosynthetic genes. Biotechnology Letters, 38(7), 1217-1224.

- Liénard, M. A., et al. (2021). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving Δ11 Desaturation and an Elusive Δ7 Desaturase. Journal of Chemical Ecology, 47(4-5), 373-386.

- Kalinová, B., et al. (2016). Two fatty acyl reductases involved in moth pheromone biosynthesis. Scientific Reports, 6, 29927.

- Knudsen, G. K., et al. (2023). A Wind Tunnel For Odor Mediated Insect Behavioural Assays l Protocol Preview. JoVE.

- Foster, S. P., et al. (2012). Synthetic rates of key stored fatty acids in the biosynthesis of sex pheromone in the moth Heliothis virescens. Journal of Insect Physiology, 58(11), 1471-1478.

- Mankin, R. W., et al. (2000). Active Spaces of Pheromone Traps for Plodia interpunctella (Lepidoptera: Pyralidae) in Enclosed Environments. Journal of Economic Entomology, 93(4), 1149-1157.

- Kalinová, B., et al. (2006). GC × GC/TOF MS technique—A new tool in identification of insect pheromones: Analysis of the persimmon bark borer sex pheromone gland.

- Petkevicius, K., et al. (2022). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. Metabolic Engineering, 72, 18-27.

- Zhang, T., et al. (2022). Attraction and aversion of noctuid moths to fermented food sources coordinated by olfactory receptors from distinct gene families. BMC Biology, 20(1), 1-17.

- Deng, J.-Y., et al. (2012). Five parameters used in the wind tunnel bioassay: take flight (TF),... PLoS ONE, 7(1), e30019.

- Teal, P. E. A., Tumlinson, J. H. (1986). Terminal steps in pheromone biosynthesis by Heliothis virescens and H. zea. Journal of Chemical Ecology, 12(2), 353-366.

- Li, G.-Q., et al. (2018). Gas Chromatography coupled with Mass Spectrometry (GC-MS) analysis of crude pheromone extracts from female Chilo suppressalis moths.

- da Costa, J. P., et al. (2022). Contribution of Gas Chromatography—Mass Spectrometry (GC-MS) to the Volatile Organic Compound Profile of Vespa velutina nigrithorax Larvae. Molecules, 27(19), 6537.

- Stranden, M., et al. (2003). Olfactory receptor neurons in two Heliothine moth species responding selectively to aliphatic green leaf volatiles, aromatic compounds, monoterpenes and sesquiterpenes of plant origin.

- Heinbockel, T., et al. (2012). Innate Recognition of Pheromone and Food Odors in Moths: A Common Mechanism in the Antennal Lobe? Frontiers in Behavioral Neuroscience, 6, 8.

- Kalinová, B., et al. (2016). Two fatty acyl reductases involved in moth pheromone biosynthesis. Scientific Reports, 6, 29927.

- Zhang, D.-D., et al. (2023). Functional Identification of Olfactory Receptors of Cnaphalocrocis medinalis (Lepidoptera: Crambidae) for Plant Odor. Insects, 14(12), 932.

- NIST. (n.d.). 9-Hexadecen-1-ol, (Z)-. In NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). This compound.

Sources

- 1. slunik.slu.se [slunik.slu.se]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Team:Valencia UPV/Project/modules/biosynthesis - 2014.igem.org [2014.igem.org]

- 7. Pheromone biosynthetic pathways in the moths Heliothis subflexa and Heliothis virescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring the Terminal Pathway of Sex Pheromone Biosynthesis and Metabolism in the Silkworm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two fatty acyl reductases involved in moth pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Two fatty acyl reductases involved in moth pheromone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Olfactory response of insects to 9-Hexadecen-1-ol

An In-depth Technical Guide: The Olfactory Response of Insects to 9-Hexadecen-1-ol

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The intricate world of insect communication is largely mediated by a sophisticated chemical language. Among the vast vocabulary of semiochemicals, long-chain fatty alcohols play a pivotal role, particularly in mate recognition. This technical guide provides a comprehensive examination of the olfactory response of insects to this compound, a compound identified as a key pheromone component in numerous species, notably within the order Lepidoptera. We will dissect the journey of this molecule from its detection at the periphery by specialized olfactory receptors to the electrophysiological and behavioral responses it elicits. This document is intended for researchers and chemical ecology professionals, offering both foundational knowledge and detailed, field-proven experimental protocols to investigate and leverage this crucial aspect of insect biology.

Introduction: this compound as a Semiochemical Signal

This compound is a C16 unsaturated fatty alcohol that serves as a critical signaling molecule in the animal kingdom.[1][2] In insects, its primary role is that of a sex pheromone, a chemical released by one individual to influence the sexual behavior of another.[1] The biological activity of this compound is highly dependent on its isomeric form. The (Z)-isomer, also known as Palmitoleyl alcohol, is a particularly common and potent component in the pheromone blends of species such as the Oriental tobacco budworm (Helicoverpa assulta).[1][3] The precise ratio of this compound to other compounds in a pheromone blend is often crucial for species-specific recognition, preventing hybridization and ensuring reproductive success.[4] Understanding how insects detect and process this specific molecule is fundamental to deciphering their chemical ecology and developing targeted pest management strategies.[5]

Part 1: The Molecular Basis of this compound Perception

The detection of any volatile chemical, including this compound, begins at the insect's primary olfactory organs: the antennae.[6] These appendages are covered in thousands of microscopic, hair-like structures called sensilla, which act as conduits for odor molecules to reach the olfactory sensory neurons (OSNs) within.[7][8]

The Olfactory Reception Cascade:

-

Entry and Transport: Odorant molecules like this compound diffuse through nanopores in the sensillar cuticle and enter the aqueous sensillum lymph.[9][10] Here, they may interact with Odorant-Binding Proteins (OBPs), which are thought to solubilize these hydrophobic molecules and transport them to the neuronal dendrites.[11]

-

Receptor Binding: The core of odor detection lies in the interaction between the odorant and specific Olfactory Receptors (ORs) embedded in the dendritic membrane of the OSNs.[9][12] Insect ORs are a unique class of ligand-gated ion channels, typically forming a heteromeric complex composed of a variable, odorant-specific OR subunit (OrX) and a highly conserved co-receptor subunit known as Orco.[13][14][15] The OrX subunit determines the specificity of the neuron, binding to particular chemical structures like this compound.

-

Signal Transduction: Upon binding of this compound to its cognate OrX, the Or-Orco ion channel opens, allowing an influx of cations.[13][15] This influx depolarizes the neuron's membrane, generating an electrical signal in the form of action potentials.[7] The frequency of these action potentials encodes the intensity of the stimulus.[7]

This entire process, from the binding of the ligand to the generation of a neural signal, forms the basis of the insect's ability to perceive its chemical environment with extraordinary sensitivity and selectivity.

Part 2: Electrophysiological Characterization of the Olfactory Response

To quantify the detection of this compound, we employ electrophysiological techniques that directly measure the electrical activity of the antenna and its sensory neurons. These methods provide objective, reproducible data on the sensitivity and specificity of the olfactory system.

Technique 1: Electroantennography (EAG)

EAG measures the summed potential of all responding OSNs on the antenna, providing a rapid and effective screening tool to determine if a compound is detected. The resulting waveform, or electroantennogram, represents the collective depolarization of thousands of neurons.[16]

EAG Experimental Protocol:

-

Insect Preparation:

-

Anesthetize an adult insect (e.g., a male moth) by chilling it on ice or with brief CO2 exposure.

-

Carefully excise one antenna at its base using micro-scissors under a dissecting microscope.[17]

-

Immediately mount the excised antenna across the two electrodes of a forked holder, ensuring good contact with a small amount of conductive gel. Alternatively, for whole-insect preparations, immobilize the insect and insert a reference electrode into the head or neck and a recording electrode over the tip of an intact antenna.[18][19]

-

-

Stimulus Preparation:

-

Prepare serial dilutions of high-purity (Z)-9-Hexadecen-1-ol in a high-volatility solvent like hexane (e.g., 1 ng/µL, 10 ng/µL, 100 ng/µL).

-

Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a glass Pasteur pipette.

-

Prepare a solvent-only pipette to serve as a negative control.

-

-

Data Acquisition:

-

Place the antenna preparation in a continuous stream of purified, humidified air directed at the antenna.

-

Position the tip of the stimulus pipette into a hole in the main air tube.

-

Deliver a brief pulse of air (e.g., 0.5 seconds) through the stimulus pipette, carrying the odorant over the antenna.

-

Record the resulting voltage deflection using an amplifier and data acquisition software. The peak amplitude of this negative deflection is the EAG response.

-

Allow sufficient time (e.g., 30-60 seconds) between stimuli for the antenna to recover. Randomize the order of stimulus presentation to avoid adaptation effects.

-

Table 1: Representative EAG Dose-Response Data for H. assulta Males

| Compound | Dose (ng on filter paper) | Mean EAG Response (mV ± SE) |

| Hexane (Control) | - | 0.1 ± 0.05 |

| (Z)-9-Hexadecen-1-ol | 1 | 0.8 ± 0.1 |

| (Z)-9-Hexadecen-1-ol | 10 | 1.9 ± 0.2 |

| (Z)-9-Hexadecen-1-ol | 100 | 3.5 ± 0.3 |

| (E)-9-Hexadecen-1-ol | 100 | 0.4 ± 0.1 |

Note: Data are hypothetical and for illustrative purposes, demonstrating expected trends.

Technique 2: Single-Sensillum Recording (SSR)

While EAG provides a global overview, SSR allows for the investigation of individual OSN responses.[20] This technique is essential for determining the specificity of different neuron classes and identifying which neurons are tuned to this compound. The method involves inserting a recording electrode through the cuticle of a single sensillum to record the action potentials (spikes) from the neuron(s) within.[7][21]

SSR Experimental Protocol:

-

Insect Preparation:

-

Immobilize a live insect in a pipette tip or with wax, leaving the head and antennae exposed and stable.[21]

-

Fix the antenna to a coverslip with a small drop of wax or double-sided tape to prevent movement.

-

Insert a reference electrode (a sharpened tungsten or glass electrode) into the compound eye.[7][20]

-

-

Recording:

-

Under high magnification, advance a recording electrode (also a sharpened tungsten electrode) to the base of a target sensillum (e.g., a long trichoid sensillum, which often houses pheromone-sensitive neurons).[22]

-

Carefully pierce the cuticle at the base of the sensillum to make electrical contact with the sensillum lymph. Successful insertion is often indicated by a stable baseline of spontaneous spike activity.[21]

-

-

Stimulation and Analysis:

-

Use the same stimulus delivery system as in EAG to puff this compound over the antenna.

-

Record the change in the firing rate (spikes per second) of the OSN before, during, and after stimulation.[7][20]

-

The response is calculated by subtracting the spontaneous firing rate from the firing rate during the stimulus.

-

Table 2: Representative SSR Data from a Pheromone-Specific OSN

| Stimulus (100 ng) | Spontaneous Firing Rate (spikes/s) | Firing Rate During Stimulus (spikes/s) | Net Response (spikes/s) |

| Hexane (Control) | 15 | 16 | 1 |

| (Z)-9-Hexadecen-1-ol | 15 | 150 | 135 |

| (E)-9-Hexadecen-1-ol | 15 | 20 | 5 |

Note: Data are hypothetical, illustrating the high specificity of a single OSN.

Part 3: Behavioral Validation of the Olfactory Response

A positive electrophysiological result demonstrates detection, but a behavioral bioassay is required to confirm that this detection translates into a functional response, such as attraction.[23][24] Well-designed assays are critical to proving that a compound is a true pheromone component.[23]

Technique: Wind Tunnel Bioassay

The wind tunnel is the gold standard for studying insect orientation to airborne pheromones. It allows researchers to observe and quantify behaviors such as upwind flight (anemotaxis), zigzagging, and source location.[23]

Wind Tunnel Protocol:

-

Setup:

-

Use a wind tunnel with controlled airflow (e.g., 0.3 m/s), temperature, and lighting appropriate for the test species.

-

Place a stimulus source at the upwind end of the tunnel. The source can be a rubber septum or filter paper loaded with a synthetic blend containing this compound.

-

A solvent-only source should be used as a control.

-

-

Insect Preparation:

-

Use sexually mature, virgin male insects that have been acclimated to the testing conditions.

-

Place an individual insect on a release platform at the downwind end of the tunnel.

-

-

Observation and Quantification:

-

Observe the insect's behavior for a set period (e.g., 3 minutes) after release.

-

Record a sequence of key behaviors: activation (wing fanning), take-off, upwind flight, zigzagging flight pattern, and contact with the source.[23]

-

Repeat with a sufficient number of individuals (e.g., n=30) for each treatment to allow for statistical analysis.

-

Table 3: Representative Wind Tunnel Bioassay Results

| Behavioral Step | Control (Solvent) | (Z)-9-Hexadecen-1-ol (100 ng) |

| % Activated | 10% | 95% |

| % Take-off | 5% | 90% |

| % Upwind Flight | 0% | 85% |

| % Source Contact | 0% | 75% |

Note: Data are hypothetical, demonstrating a strong attractive response.

Part 4: Central Nervous System Processing

The action potentials generated by the OSNs travel along their axons to the first processing center in the insect brain, the antennal lobe (AL).[8][25] The AL is organized into distinct spherical neuropils called glomeruli.[11] A fundamental principle of olfactory coding is that all OSNs expressing the same type of olfactory receptor converge onto the same single glomerulus.[8] Therefore, the detection of this compound by a specific receptor type leads to the activation of a corresponding, identifiable glomerulus in the AL. This spatial map of activation is then processed by local neurons and projection neurons, which relay the refined information to higher brain centers like the mushroom bodies and lateral horn, where the information is integrated and can ultimately lead to a behavioral response.[11]

Conclusion and Future Directions

The response of insects to this compound is a highly specific and finely tuned process, beginning with its recognition by specialized olfactory receptors and culminating in a distinct behavioral output. The methodologies outlined in this guide—EAG, SSR, and wind tunnel bioassays—provide a powerful toolkit for dissecting this process at the molecular, physiological, and behavioral levels. Future research, enabled by advances in CRISPR-mediated genome editing, will focus on de-orphaning the specific olfactory receptors that detect this compound in various pest species.[13] This knowledge will be instrumental in designing novel, species-selective pest control agents that can manipulate insect behavior with high precision, offering environmentally benign alternatives to broad-spectrum insecticides.[5]

References

-

de Bruyne, M., & Baker, T. C. (2008). Odor detection in insects: volatile codes. Journal of Chemical Ecology, 34(7), 882-897. Available at: [Link]

-

Zwiebel, L. J., & Takken, W. (2004). Olfactory regulation of mosquito-host interactions. Insect Biochemistry and Molecular Biology, 34(7), 645-652. Available at: [Link]

-

Stengl, M., & Funk, N. (1999). The role of the olfactory receptor neuron in the first steps of the pheromone-transduction of the moth Heliothis virescens. Journal of Comparative Physiology A, 184(4), 443-453. Available at: [Link]

-

Hallem, E. A., Dahanukar, A., & Carlson, J. R. (2006). Insect odor and taste receptors. Annual Review of Entomology, 51, 113-135. Available at: [Link]

-

Sato, K., Pellegrino, M., Nakagawa, T., Vosshall, L. B., & Touhara, K. (2008). Insect olfactory receptors are heteromeric ligand-gated ion channels. Nature, 452(7190), 1002-1006. Available at: [Link]

-

Leal, W. S. (2013). Odorant reception in insects: roles of receptors, binding proteins, and degrading enzymes. Annual Review of Entomology, 58, 373-391. Available at: [Link]

-

Cardé, R. T., & Baker, T. C. (1984). Sexual communication with pheromones. In W. J. Bell & R. T. Cardé (Eds.), Chemical ecology of insects (pp. 355-383). Springer. Available at: [Link]

-

JoVE. (2016). Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. Journal of Visualized Experiments. Available at: [Link]

-

Liu, C., et al. (2016). Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals. Journal of Visualized Experiments, (107), e53337. Available at: [Link]

-

Stensmyr, M. C., & Hansson, B. S. (2010). Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae. Journal of Visualized Experiments, (36), 1655. Available at: [Link]

-

Lahondère, C., et al. (2021). A Step-by-Step Guide to Mosquito Electroantennography. Journal of Visualized Experiments, (169), e62262. Available at: [Link]

-

Olsson, S. B., & Hansson, B. S. (2013). Electroantennogram and Single Sensillum Recording in Insect Antennae. In Methods in Molecular Biology (Vol. 1068, pp. 157-177). Humana Press. Available at: [Link]

-

University of Göttingen. (n.d.). Electroantennography (EAG). Georg-August-Universität Göttingen. Available at: [Link]

-

Kaissling, K. E. (1987). R. H. Wright Lectures on Insect Olfaction. Simon Fraser University. Available at: [Link]

-

The Pherobase. (2025). Semiochemical compound: (Z)-9-Hexadecen-1-ol. The Pherobase. Available at: [Link]

-

Baker, T. C. (1989). Behavioral Analysis of Pheromones. In Techniques in Pheromone Research (pp. 443-466). Springer. Available at: [Link]

-

Cardé, R. T., & Cardé, R. T. (1984). Techniques for Behavioral Bioassays. In Techniques in Pheromone Research (pp. 27-42). Springer. Available at: [Link]

-

The Pherobase. (2025). Semiochemical compound: this compound. The Pherobase. Available at: [Link]

-

Campbell, J. F., & Dryer, S. (2024). Data from: Behavioral response of unmated female Plodia interpunctella Hubner (Lepidoptera:Pyralidae) to synthetic sex pheromone lure. Ag Data Commons. Available at: [Link]

-

The Good Scents Company. (n.d.). (Z)-9-hexadecenal. The Good Scents Company Information System. Available at: [Link]

-

NIST. (n.d.). This compound, (Z)-. NIST WebBook. Available at: [Link]

-

Schneider, L., et al. (2012). Neuronal Basis of Innate Olfactory Attraction to Ethanol in Drosophila. PLOS One, 7(12), e52007. Available at: [Link]

-

Dryer, S. E., & Campbell, J. F. (2022). Behavioral Response of Unmated Female Plodia interpunctella Hübner (Lepidoptera: Pyralidae) to Synthetic Sex Pheromone Lure. Environmental Entomology, 51(6), 1051-1058. Available at: [Link]

-

Shorey, H. H. (1973). Behavioral responses to insect pheromones. Annual Review of Entomology, 18, 349-380. Available at: [Link]

-

Choo, Y., et al. (2019). A Functional Agonist of Insect Olfactory Receptors: Behavior, Physiology and Structure. eLife, 8, e44299. Available at: [Link]

-

Guerenstein, P. G., & Hildebrand, J. G. (2008). Neuroethology of Olfactory-Guided Behavior and Its Potential Application in the Control of Harmful Insects. Annual Review of Entomology, 53, 179-203. Available at: [Link]

-

Nowotny, T., et al. (2016). Network mechanism for insect olfaction. eLife, 5, e14234. Available at: [Link]

-

Schneider, L., et al. (2012). Neuronal Basis of Innate Olfactory Attraction to Ethanol in Drosophila. ResearchGate. Available at: [Link]

-

Galizia, C. G., & Rössler, W. (2010). Odor Coding in Insects. In The Neurobiology of Olfaction. CRC Press/Taylor & Francis. Available at: [Link]

-

Rimal, S., & Lee, Y. (2020). Molecular mechanisms of olfactory detection in insects: beyond receptors. Philosophical Transactions of the Royal Society B, 375(1809), 20190595. Available at: [Link]

-

Wicher, D. (2015). Access to the odor world: olfactory receptors and their role for signal transduction in insects. Cellular and Molecular Life Sciences, 72(23), 4447-4466. Available at: [Link]

-

Morrison, W. R., et al. (2022). GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection. Frontiers in Ecology and Evolution, 10, 1056589. Available at: [Link]

-

El-Sayed, A. M. (2011). An automated approach to detecting signals in electroantennogram data. Journal of Chemical Ecology, 37(6), 673-683. Available at: [Link]

-

Morrison, W. R., et al. (2022). GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection. Frontiers in Ecology and Evolution. Available at: [Link]

-

Būda, V., et al. (2018). Gas chromatography-electroantennogram detection (GC-EAD) response of male and female Rhagoletis batava to headspace volatiles of R. batava males. ResearchGate. Available at: [Link]

-

Del Mármol, J., et al. (2021). The structural basis of odorant recognition in insect olfactory receptors. bioRxiv. Available at: [Link]

-

Chen, J., et al. (2018). Gas chromatography-electroantennogram detector (GC-EAD) analysis of each single component of essential balm to Solenopsis invicta workers. ResearchGate. Available at: [Link]

-

Zwiebel, L. J., & Takken, W. (2004). Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact. PLoS Medicine, 1(2), e25. Available at: [Link]

-

Jacquin-Joly, E., & Merlin, C. (2004). Insect olfactory receptors: contributions of molecular biology to chemical ecology. Journal of Chemical Ecology, 30(12), 2359-2397. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Semiochemical compound: (Z)-9-Hexadecen-1-ol | C16H32O [pherobase.com]

- 2. Semiochemical compound: this compound | C16H32O [pherobase.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Pheromones and General Odor Perception in Insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insect pheromone olfaction: new targets for the design of species-selective pest control agents [pubmed.ncbi.nlm.nih.gov]

- 6. Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Single sensillum recordings in the insects Drosophila melanogaster and Anopheles gambiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroethology of Olfactory-Guided Behavior and Its Potential Application in the Control of Harmful Insects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. slunik.slu.se [slunik.slu.se]

- 11. Odor Coding in Insects - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. [PDF] INSECT OLFACTORY RECEPTORS: CONTRIBUTIONS OF MOLECULAR BIOLOGY TO CHEMICAL ECOLOGY | Semantic Scholar [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | A Functional Agonist of Insect Olfactory Receptors: Behavior, Physiology and Structure [frontiersin.org]

- 15. biorxiv.org [biorxiv.org]

- 16. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]

- 20. jove.com [jove.com]

- 21. Single sensillum recording - Wikipedia [en.wikipedia.org]

- 22. Odor Detection in Insects: Volatile Codes - ProQuest [proquest.com]

- 23. ento.psu.edu [ento.psu.edu]

- 24. researchgate.net [researchgate.net]

- 25. Network mechanism for insect olfaction - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Whisper: A Technical Guide to the Discovery and Identification of (Z)-9-Hexadecen-1-ol as a Lepidopteran Semiochemical